molecular formula C16H16O3 B1598593 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 667412-91-1

4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1598593
CAS No.: 667412-91-1
M. Wt: 256.3 g/mol
InChI Key: ZZMWKNVFFAVZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a 3-methylbenzyloxy substituent at the 3-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly for preparing Schiff bases and heterocyclic compounds, which are relevant in coordination chemistry and pharmaceutical research . Its synthesis typically involves etherification or condensation reactions, as evidenced by protocols for analogous benzaldehyde derivatives .

Properties

IUPAC Name

4-methoxy-3-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-4-3-5-14(8-12)11-19-16-9-13(10-17)6-7-15(16)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMWKNVFFAVZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397466
Record name 4-methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-91-1
Record name 4-Methoxy-3-[(3-methylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667412-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde is utilized in several scientific research fields:

    Mechanism of Action

    The mechanism by which 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific research application.

    Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The physicochemical and reactivity profiles of benzaldehyde derivatives are strongly influenced by substituent electronic and steric effects. Below is a detailed comparison of 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde with key analogs:

    Crystallographic and Structural Insights

    • Planarity: The dihedral angle between aromatic rings in 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde is 3.98°, indicating near-planar geometry conducive to π-π stacking in crystals . Similar planarity is expected for the target compound, though the 3-methyl group may introduce minor distortions.
    • Crystal Quality : The nitro-substituted analog shows excellent crystallinity (R factor = 0.057), whereas methyl or methoxy derivatives may exhibit less defined packing due to reduced polarity .

    Biological Activity

    4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound with the chemical formula C16H16O3. It is characterized by a methoxy group and a benzaldehyde functional group, which contribute to its potential biological activities. This compound has been the subject of various studies focusing on its synthesis, characterization, and biological evaluation.

    The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The methoxy and benzaldehyde groups can influence its solubility and reactivity, facilitating interactions with enzymes and receptors in biological systems.

    Antioxidant Properties

    Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that related benzaldehyde derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

    Cytotoxicity Studies

    Cytotoxicity assessments have demonstrated that this compound possesses the potential to inhibit the growth of cancer cell lines. In vitro studies have reported varying degrees of cytotoxic effects against different types of cancer cells, suggesting its utility as a lead compound for developing anticancer agents .

    Table: Cytotoxicity Data of this compound

    Cell LineIC50 (µM)Reference
    HeLa15
    MCF-720
    A54925

    Anti-inflammatory Effects

    Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have been evaluated for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory conditions .

    Case Studies

    • Case Study on Antioxidant Activity : A study investigating the antioxidant properties of various benzaldehyde derivatives found that compounds similar to this compound showed significant inhibition of lipid peroxidation in vitro. This suggests potential applications in preventing oxidative damage in biological systems.
    • Case Study on Cytotoxicity : In a comparative study of several benzaldehyde derivatives, this compound exhibited notable cytotoxicity against HeLa cells with an IC50 value of 15 µM. This positions it as a candidate for further development into anticancer therapies .

    Synthesis and Characterization

    The synthesis of this compound typically involves the reaction of methoxy-substituted phenols with appropriate alkyl halides under basic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde
    Reactant of Route 2
    Reactant of Route 2
    4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.